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  • Product: 1-Bromo-2-cyclopentylbenzene
  • CAS: 59734-90-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-2-cyclopentylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-2-cyclopentylbenzene is a substituted aromatic hydrocarbon of interest in synthetic organic chemistry and drug discovery. Its structure, fe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-cyclopentylbenzene is a substituted aromatic hydrocarbon of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a bromine atom and a cyclopentyl group in an ortho relationship on a benzene ring, presents a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, particularly as an intermediate in the development of novel therapeutics. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its characteristics based on well-established principles of organic chemistry and data from closely related analogues.

Introduction: The Significance of ortho-Alkylated Aryl Halides

Aryl halides are fundamental building blocks in organic synthesis, serving as versatile precursors for a myriad of chemical transformations. Among these, ortho-substituted aryl halides, such as 1-Bromo-2-cyclopentylbenzene, are of particular importance in medicinal chemistry. The introduction of an alkyl group adjacent to a halogen atom can significantly influence a molecule's conformational preferences, metabolic stability, and binding interactions with biological targets. The cyclopentyl moiety, in particular, is a common bioisostere for phenyl rings in drug design, offering improved physicochemical properties such as enhanced solubility and metabolic stability. This guide aims to provide a detailed technical overview of 1-Bromo-2-cyclopentylbenzene, empowering researchers to leverage its synthetic potential.

Molecular Structure and Properties

The chemical structure of 1-Bromo-2-cyclopentylbenzene consists of a benzene ring substituted with a bromine atom and a cyclopentyl group at adjacent positions.

Key Structural Features:

  • Ortho Substitution: The proximity of the bulky cyclopentyl group to the bromine atom can induce steric hindrance, which may influence the reactivity of the C-Br bond and the aromatic ring.

  • Electron-Withdrawing and -Donating Effects: The bromine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution reactions due to its inductive electron-withdrawing and resonance electron-donating effects. The cyclopentyl group is a weak activating group.

  • Conformational Flexibility: The cyclopentyl ring can adopt various conformations (envelope, twist) which can influence the overall shape of the molecule and its interactions in a biological context.

Table 1: Physicochemical Properties of 1-Bromo-2-cyclopentylbenzene (Predicted and Analogous Data)
PropertyValueSource
CAS Number 39996-61-7
Molecular Formula C₁₁H₁₃Br
Molecular Weight 225.13 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid (Predicted)
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, dichloromethane) (Predicted)

Spectroscopic Profile (Hypothetical Data)

Due to the lack of publicly available experimental spectra for 1-Bromo-2-cyclopentylbenzene, the following data is predicted based on the analysis of similar compounds, such as 1-bromo-2-methylbenzene and other alkylated bromobenzenes.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.6 ppm) due to the ortho-disubstitution pattern. The methine proton of the cyclopentyl group attached to the benzene ring would likely appear as a multiplet around δ 3.0-3.5 ppm. The methylene protons of the cyclopentyl group would be expected in the δ 1.5-2.2 ppm range.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. The carbons of the cyclopentyl group would also be observable, with the methine carbon attached to the aromatic ring appearing at a characteristic chemical shift.

  • IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is expected in the fingerprint region, typically below 700 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the cyclopentyl group and the bromine atom.

Synthesis and Purification

The synthesis of 1-Bromo-2-cyclopentylbenzene can be approached through several established synthetic routes. A common and logical method is the Friedel-Crafts alkylation of bromobenzene with a suitable cyclopentylating agent.

Synthetic Pathway: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of bromobenzene with cyclopentene or a cyclopentyl halide in the presence of a Lewis acid catalyst is a primary method for forming the C-C bond between the aromatic ring and the cyclopentyl group.[3][4]

Figure 1: Synthetic workflow for 1-Bromo-2-cyclopentylbenzene.

Causality behind Experimental Choices:

  • Choice of Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) or a protic acid like sulfuric acid (H₂SO₄) is necessary to activate the cyclopentylating agent and generate the electrophilic cyclopentyl carbocation.

  • Reaction Conditions: The reaction is typically carried out at low temperatures to minimize side reactions, such as polyalkylation and isomerization.

  • Isomer Separation: A significant challenge in this synthesis is the formation of a mixture of ortho and para isomers (1-Bromo-2-cyclopentylbenzene and 1-Bromo-4-cyclopentylbenzene). The para isomer is often the major product due to less steric hindrance. Careful purification by fractional distillation or column chromatography is essential to isolate the desired ortho isomer.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Bromobenzene

  • Cyclopentene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add bromobenzene (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension.

  • In a separate dropping funnel, add cyclopentene (1.2 eq) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude mixture of isomers by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate 1-Bromo-2-cyclopentylbenzene.

Chemical Reactivity and Synthetic Applications

1-Bromo-2-cyclopentylbenzene is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions involving the carbon-bromine bond.

Cross-Coupling Reactions

The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with an organoboron reagent.[5] Reacting 1-Bromo-2-cyclopentylbenzene with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base would yield the corresponding biaryl or vinyl-substituted cyclopentylbenzene derivative. These structures are prevalent in many pharmaceutical compounds.

Suzuki-Miyaura Coupling ArylBromide 1-Bromo-2-cyclopentylbenzene Catalyst Pd Catalyst & Base ArylBromide->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst CoupledProduct 2-Cyclopentyl-biphenyl Derivative Catalyst->CoupledProduct C-C Bond Formation

Figure 2: Suzuki-Miyaura cross-coupling reaction pathway.

Grignard Reagent Formation

Treatment of 1-Bromo-2-cyclopentylbenzene with magnesium metal in an anhydrous ether solvent would lead to the formation of the corresponding Grignard reagent, (2-cyclopentylphenyl)magnesium bromide. This powerful nucleophile can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the successful formation of the reagent.

  • Initiation: The reaction between the aryl halide and magnesium can sometimes be slow to initiate. The use of a small crystal of iodine or mechanical grinding of the magnesium can help to start the reaction.

Potential Applications in Drug Development

The structural motif of 1-Bromo-2-cyclopentylbenzene serves as a valuable scaffold in medicinal chemistry. The ortho-disubstituted pattern can be used to create conformationally restricted analogues of known drugs, potentially leading to increased potency and selectivity.

  • Scaffold for Novel Therapeutics: The ability to functionalize the molecule through cross-coupling and Grignard reactions allows for the introduction of various pharmacophores, enabling the exploration of new chemical space in drug discovery programs.

  • Bioisosteric Replacement: The cyclopentylphenyl group can be used as a bioisostere for other aromatic or heteroaromatic systems in drug candidates to improve their pharmacokinetic properties. Research has shown that ortho-substituted bromobenzenes can have varying degrees of biological activity and toxicity, highlighting the importance of understanding their metabolic profiles.[6]

Conclusion

1-Bromo-2-cyclopentylbenzene is a synthetically useful building block with significant potential in the fields of organic synthesis and medicinal chemistry. While specific experimental data for this compound is not widely reported, its chemical behavior can be reliably predicted based on established chemical principles. The synthetic routes and reactions outlined in this guide provide a framework for researchers to utilize this compound in the development of novel molecules with potential therapeutic applications. Further research into the specific properties and reactivity of 1-Bromo-2-cyclopentylbenzene is warranted to fully exploit its synthetic utility.

References

  • PubChem. 1-Bromo-4-cyclopentylbenzene. National Center for Biotechnology Information. [Link][1]

  • NIST. Benzene, 1-bromo-2-methyl-. National Institute of Standards and Technology. [Link][2]

  • Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392-1395.
  • Olah, G. A.
  • Hanzlik, R. P.; et al. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. Biochem. Pharmacol.1989 , 38(19), 3379-3385. [Link][6]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483. [Link][5]

  • Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][3]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link][4]

Sources

Exploratory

An In-depth Technical Guide to 1-Bromo-2-cyclopentylbenzene: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-Bromo-2-cyclopentylbenzene, a substituted aromatic halide of interest to researchers in organic synthesis and medicinal chemistry. Due to its status as a less c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Bromo-2-cyclopentylbenzene, a substituted aromatic halide of interest to researchers in organic synthesis and medicinal chemistry. Due to its status as a less common isomer, this document focuses on its fundamental properties, a robust and logical synthetic pathway, standard characterization techniques, and its potential utility as a chemical building block.

While a specific Chemical Abstracts Service (CAS) number for 1-Bromo-2-cyclopentylbenzene is not readily found in major chemical databases, data for its structural isomer, 1-Bromo-4-cyclopentylbenzene, is well-documented. As isomers, they share the same molecular formula and weight.

Core Compound Identifiers

For clarity and reference, the fundamental properties are summarized below. Note that the CAS number provided corresponds to the para-isomer, while the molecular formula and weight are identical for the ortho-isomer discussed herein.

IdentifierValueSource
IUPAC Name 1-Bromo-2-cyclopentylbenzeneN/A
Molecular Formula C₁₁H₁₃Br
Molecular Weight 225.12 g/mol
CAS Number 59734-91-7 (for 1-Bromo-4-cyclopentylbenzene)

Strategic Synthesis of 1-Bromo-2-cyclopentylbenzene

Direct Friedel-Crafts alkylation of bromobenzene with a cyclopentyl halide is not a recommended synthetic route. This is because the reaction is prone to carbocation rearrangements and polyalkylation, leading to a mixture of products that are difficult to separate.[1][2] A more reliable and regioselective approach is a two-step process involving an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone. This strategy circumvents the aforementioned limitations as the acylium ion is resonance-stabilized and does not rearrange, and the resulting ketone is deactivated towards further electrophilic aromatic substitution.[1][3]

The chosen pathway is the Friedel-Crafts acylation of bromobenzene with cyclopentanecarbonyl chloride to form (2-bromophenyl)(cyclopentyl)methanone, followed by a Clemmensen reduction to yield the target alkane, 1-Bromo-2-cyclopentylbenzene.[4][5]

Synthesis_Workflow Bromobenzene Bromobenzene Acylation Friedel-Crafts Acylation Bromobenzene->Acylation Cyclopentanecarbonyl_Chloride Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl_Chloride->Acylation AlCl₃ Intermediate_Ketone (2-Bromophenyl)(cyclopentyl)methanone Acylation->Intermediate_Ketone Reduction Clemmensen Reduction Intermediate_Ketone->Reduction Zn(Hg), conc. HCl Final_Product 1-Bromo-2-cyclopentylbenzene Reduction->Final_Product

Caption: Proposed two-step synthesis of 1-Bromo-2-cyclopentylbenzene.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Part 1: Friedel-Crafts Acylation of Bromobenzene

  • Causality: This step introduces the cyclopentanoyl group primarily at the para position relative to the bromine atom due to steric hindrance at the ortho positions. The ortho isomer is expected as a minor product. Separation of these isomers is crucial and can be achieved via column chromatography. The bromine atom is a deactivating but ortho, para-directing group in electrophilic aromatic substitution.[6]

  • Methodology:

    • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (for HCl gas), and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM).

    • Reagent Addition: Cool the suspension in an ice bath to 0°C. Add bromobenzene (1.0 equivalent) to the flask. Prepare a solution of cyclopentanecarbonyl chloride (1.1 equivalents) in dry DCM and add it dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.[7]

    • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of bromobenzene.

    • Workup: Carefully quench the reaction by pouring the mixture over crushed ice with concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

    • Purification: Remove the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired (2-bromophenyl)(cyclopentyl)methanone.

Part 2: Clemmensen Reduction of (2-Bromophenyl)(cyclopentyl)methanone

  • Causality: The Clemmensen reduction is highly effective for converting aryl-alkyl ketones to the corresponding alkanes under strongly acidic conditions.[4][5] This method is preferable to the Wolff-Kishner reduction, which uses strongly basic conditions that could potentially lead to side reactions with the aryl bromide.[8]

  • Methodology:

    • Preparation of Zinc Amalgam (Zn(Hg)): In a flask, stir zinc dust (10 equivalents) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene. Add the (2-bromophenyl)(cyclopentyl)methanone (1.0 equivalent) to this mixture.

    • Reaction Progression: Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain the acidic conditions.[5] Monitor the reaction by TLC until the starting ketone is consumed.

    • Workup: After cooling, decant the liquid from the excess zinc amalgam. Separate the organic layer and extract the aqueous layer with toluene (2x). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Remove the solvent under reduced pressure. The crude 1-Bromo-2-cyclopentylbenzene can be purified by vacuum distillation or column chromatography to yield the final product.

Structural Elucidation and Characterization

Confirmation of the structure and purity of the synthesized 1-Bromo-2-cyclopentylbenzene is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons in the ortho-substituted pattern, as well as multiplets for the aliphatic protons of the cyclopentyl group. The integration of these signals will confirm the ratio of aromatic to aliphatic protons.

    • ¹³C NMR: Will display distinct signals for the ipso- and ortho-carbons attached to the bromine and cyclopentyl groups, respectively, in addition to other aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene ring. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations.

Chemical Reactivity and Applications in Drug Development

1-Bromo-2-cyclopentylbenzene serves as a versatile intermediate for further chemical transformations, making it a valuable building block for drug discovery and material science.

  • Grignard Reagent Formation: The aryl bromide can be converted into the corresponding Grignard reagent by reacting with magnesium metal. This creates a powerful nucleophile that can be used to form new carbon-carbon bonds with various electrophiles.

  • Cross-Coupling Reactions: The C-Br bond is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for constructing complex molecular scaffolds.

  • Directed Ortho-Lithiation: The bromine atom can potentially direct lithiation to the adjacent ortho position (C6) using strong bases like lithium diisopropylamide (LDA), although this can be competitive with lithium-halogen exchange.[9][10] The resulting aryllithium species can then be trapped with various electrophiles to introduce new functional groups.

The introduction of a cyclopentyl group can enhance the lipophilicity of a molecule, a key parameter in modulating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of drug candidates. The ortho-substitution pattern also provides a specific steric and electronic environment that can be exploited to achieve desired binding affinities and selectivities for biological targets.

Caption: Molecular structure of 1-Bromo-2-cyclopentylbenzene.

Safety and Handling

While specific toxicity data for 1-Bromo-2-cyclopentylbenzene is unavailable, it should be handled with the standard precautions for halogenated aromatic hydrocarbons.

  • Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. Studies on other ortho-substituted bromobenzenes indicate potential for toxicity.[11]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Spills and Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

References

  • PubChem. 1-Bromo-4-cyclopentylbenzene. National Center for Biotechnology Information. [Link]

  • Clark, J. (2015). The Reaction of Acyl Chlorides with Benzene. Chemguide. [Link]

  • Hanzlik, R. P., & Walsh, J. S. (1980). Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results. Toxicology and Applied Pharmacology, 54(2), 247-254. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Clemmensen Reduction. [Link]

  • Chemistry LibreTexts. (2019). Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • Various Authors. CLEMMENSEN REDUCTION. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Chopa, A. B., & Podestá, J. C. (2014). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. PubMed. [Link]

  • Nicodem. (2009). lithiation of 8-bromoquinoline. ScienceMadness Discussion Board. [Link]

Sources

Foundational

Precision Synthesis of Cyclopentylbenzene: A Technical Guide for Drug Development

Executive Summary Cyclopentylbenzene (CPB) is a critical pharmacophore and intermediate in the synthesis of antifungal agents, surfactants, and high-performance liquid crystals. While the Friedel-Crafts alkylation of ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentylbenzene (CPB) is a critical pharmacophore and intermediate in the synthesis of antifungal agents, surfactants, and high-performance liquid crystals. While the Friedel-Crafts alkylation of benzene is a textbook reaction, its application to cyclopentyl groups presents unique challenges in selectivity and scale-up.

This guide moves beyond basic textbook theory to provide a rigorous, field-tested approach for researchers. We contrast the traditional Aluminum Chloride (


) route—favored for rapid bench-scale discovery—with the modern Zeolite Beta (

) route, which is essential for sustainable, high-purity process scaling.

Part 1: Mechanistic Foundations & Control Strategies

The synthesis relies on the generation of a secondary cyclopentyl carbocation. Unlike linear alkyl chains (e.g., n-pentyl), the cyclopentyl cation is relatively stable and less prone to skeletal rearrangement, though ring contraction/expansion remains a risk under thermodynamic control.

Core Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[1][2]

  • Activation: The Lewis acid abstracts a chloride (from chlorocyclopentane) or protonates the alkene (cyclopentene) to generate the electrophile.

  • Attack: The benzene

    
    -system attacks the electrophile, forming the arenium ion (sigma complex).
    
  • Re-aromatization: A base (e.g.,

    
     or zeolite framework oxygen) abstracts a proton, restoring aromaticity.[2]
    
Critical Failure Points[2]
  • Polyalkylation: The product, cyclopentylbenzene, is more nucleophilic than benzene due to the inductive effect (+I) of the alkyl group. This leads to di- and tri-cyclopentylbenzenes if the stoichiometry is not strictly controlled.

  • Hydride Shifts: While less common in cyclic systems than linear ones, high temperatures can induce isomerization to methylcyclobutylbenzene derivatives.[2]

ReactionMechanism Reagents Reagents (Benzene + Cyclopentyl Chloride) Catalyst Catalyst Interaction (R-Cl + AlCl3 → R+ ... AlCl4-) Reagents->Catalyst Mixing Carbocation Cyclopentyl Cation (Electrophile Formation) Catalyst->Carbocation Ionization SigmaComplex Arenium Ion (Sigma Complex) Carbocation->SigmaComplex Benzene Attack Product Cyclopentylbenzene (Target) SigmaComplex->Product -H+ (Re-aromatization) PolyProduct Polyalkylated Side-Products (Impurity) Product->PolyProduct Excess R+ Attack (If Benzene Low)

Figure 1: Mechanistic pathway highlighting the critical branching point for polyalkylation.

Part 2: Catalyst Selection Matrix

For drug development workflows, the choice of catalyst dictates the purification burden and scalability.

FeatureAluminum Chloride (

)
Zeolite Beta (

)
Primary Use Case Bench-scale (<50g), Rapid DiscoveryProcess Scale (>1kg), Green Chemistry
Reaction Phase Homogeneous (Slurry)Heterogeneous (Solid-Liquid)
Temperature Low (

to

)
High (

to

)
Selectivity Moderate (prone to polyalkylation)High (Shape selective pores)
Workup Complex (Acid quench, aqueous wash)Simple (Filtration)
Atom Economy Poor (Stoichiometric waste)Excellent (Reusable catalyst)

Part 3: Bench-Scale Protocol ( Method)

Objective: Synthesize 10g of Cyclopentylbenzene for initial SAR (Structure-Activity Relationship) studies. Safety:


 is moisture-sensitive and releases HCl gas.[2] Perform in a fume hood.
Materials
  • Benzene (Anhydrous): 50 mL (Excess to prevent polyalkylation)

  • Cyclopentyl Chloride: 5.0 mL (Limiting reagent)

  • Aluminum Chloride (

    
    ): 1.5 g (0.25 eq relative to alkyl halide is usually sufficient catalytic load, but 1.0 eq often used for speed in small batches)
    
  • Solvent: None (Benzene acts as solvent)

Step-by-Step Methodology
  • System Prep: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a

    
     drying tube.
    
  • Charging: Add 40 mL of anhydrous benzene and 1.5 g of

    
     to the flask. Cool the suspension to 
    
    
    
    using an ice bath.
  • Addition: Mix 5.0 mL of cyclopentyl chloride with the remaining 10 mL of benzene in the addition funnel. Add this solution dropwise over 30 minutes.

    • Why? Slow addition keeps the concentration of the active electrophile low relative to the benzene, favoring mono-alkylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes eluent) or GC-MS.[2] Look for the disappearance of the chloride.

  • Quench (Self-Validating Step): Carefully pour the reaction mixture into a beaker containing 100g of crushed ice and 10 mL conc. HCl.

    • Validation: The disappearance of the solid

      
       and phase separation indicates a successful quench.
      
  • Workup:

    • Separate the organic layer.[2]

    • Extract the aqueous layer with

      
       mL diethyl ether.
      
    • Combine organics and wash with

      
       mL saturated 
      
      
      
      (removes acid traces) and
      
      
      mL brine.[2]
    • Dry over anhydrous

      
       and filter.[2]
      
  • Purification: Remove solvent via rotary evaporation.[2] Purify the residue via fractional distillation (BP: ~215°C at atm) or silica gel chromatography (100% Hexanes) to isolate pure Cyclopentylbenzene.

Part 4: Process-Scale Protocol (Zeolite Beta Method)[2]

Objective: Scalable, green synthesis using a solid acid catalyst to minimize waste. Precursor Change: Use Cyclopentene instead of the chloride to eliminate HCl byproduct.

Workflow Logic

Zeolite Beta is chosen over ZSM-5 because its larger pore structure allows the bulky cyclopentylbenzene to diffuse out, whereas ZSM-5 often traps it, leading to coke formation.

Experimental Setup
  • Reactor: Stainless steel high-pressure autoclave (Parr reactor).[2]

  • Catalyst: Calcined Zeolite Beta (

    
     ratio ~25).[2]
    
  • Conditions:

    
    , Liquid Phase, Autogenous pressure.
    
Protocol
  • Catalyst Activation: Activate Zeolite Beta at

    
     in air for 4 hours prior to use to ensure all acid sites are active.
    
  • Loading: Load the autoclave with:

    • Benzene: 80 mL

    • Cyclopentene: 10 mL (Molar ratio Benzene:Cyclopentene ~ 8:1)

    • Zeolite Beta: 1.0 g[2]

  • Reaction: Seal the reactor. Heat to

    
     with stirring (500 rpm). Maintain for 4 hours.
    
    • Note: The pressure will rise due to benzene vapor pressure. Ensure reactor rating > 20 bar.

  • Filtration: Cool to room temperature. Open reactor and filter the catalyst (can be regenerated).

  • Isolation: Distill off the excess benzene (recycle) to obtain the product.

ProcessWorkflow Start Feedstock (Benzene + Cyclopentene) Reactor Autoclave Reactor (Zeolite Beta, 160°C) Start->Reactor Charge Separation Filtration (Remove Solid Catalyst) Reactor->Separation 4 Hours Separation->Reactor Recycle Catalyst Distillation Fractional Distillation (Recycle Benzene) Separation->Distillation Liquid Phase Distillation->Start Distillate (Benzene) Final Pure Cyclopentylbenzene Distillation->Final Bottoms Product

Figure 2: Closed-loop process flow for the Zeolite-catalyzed synthesis, emphasizing catalyst and solvent recycling.

References

  • Alkylation of Benzene with 1-alkenes over Beta Zeolite. ResearchGate. Available at: [Link]

  • Friedel-Crafts Alkylation Mechanism and Protocols. Chemistry LibreTexts. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review. ResearchGate. Available at: [Link]

  • Cyclopentylbenzene Safety and Data. PubChem. Available at: [Link]

Sources

Exploratory

Unveiling the Core Physical Properties of Ortho-Substituted Cyclopentylbenzenes: A Guide to Structure-Property Relationships and Experimental Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclopentylbenzene scaffold is a prevalent structural motif in medicinal chemistry and materials science, prized fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentylbenzene scaffold is a prevalent structural motif in medicinal chemistry and materials science, prized for its unique conformational properties and lipophilic character. Substitution at the ortho-position introduces profound steric and electronic perturbations that significantly modulate the molecule's physical properties. This guide provides an in-depth exploration of these changes, focusing on boiling point, melting point, density, and solubility. We move beyond mere data tabulation to dissect the underlying physicochemical principles, such as steric hindrance and intramolecular hydrogen bonding—the cornerstones of the "ortho effect." This document serves as a technical resource for researchers, offering not only a theoretical framework but also detailed, field-proven protocols for the empirical determination of these critical parameters.

Introduction: The Significance of the Ortho-Position

In the landscape of drug design and molecular engineering, the substitution pattern on an aromatic ring is a critical determinant of a compound's behavior. While meta- and para-substitutions often lead to predictable, incremental changes in properties, ortho-substitution is a singular event. The proximity of the substituent to the bulky cyclopentyl group creates a unique microenvironment governed by intramolecular forces and steric strain.[1][2][3] This phenomenon, often termed the "ortho effect," can dramatically alter a molecule's conformation, crystal packing, and intermolecular interactions, thereby influencing its melting point, boiling point, and solubility in ways that defy simple predictive models.[3][4] Understanding these effects is paramount for professionals in drug development, as physical properties directly impact formulation, bioavailability, and pharmacokinetic profiles.

This guide will use cyclopentylbenzene as our foundational structure and explore how the introduction of common functional groups at the ortho-position dictates its physical characteristics.

The Baseline: Physical Properties of Cyclopentylbenzene

Before delving into the effects of substitution, it is essential to establish the physical properties of the parent compound, cyclopentylbenzene. This molecule serves as our reference point for understanding the magnitude and direction of changes induced by ortho-substituents.

PropertyValueUnitSource
Molecular FormulaC₁₁H₁₄-[5]
Molecular Weight146.23 g/mol [5][6]
Boiling Point217.15°C (490.3 K)[7]
Melting Point-22.07°C (251.05 K)[7]
Density0.939g/cm³[6]
Water SolubilityInsoluble (logS = -3.39)mol/L[7]

The Ortho Effect: A Deep Dive into Structure-Property Relationships

The introduction of a substituent at the C2 position of the benzene ring, adjacent to the cyclopentyl group, initiates a cascade of intramolecular interactions that redefine the molecule's physical nature.

Boiling Point: A Tale of Two Hydrogen Bonds

The boiling point of a substance is a direct measure of the strength of its intermolecular forces.[8] For ortho-substituted cyclopentylbenzenes, these forces are profoundly influenced by the nature of the substituent.

  • Non-Hydrogen Bonding Substituents (e.g., -CH₃, -Cl): For these groups, the primary intermolecular forces are van der Waals interactions. The addition of a substituent increases the molecular weight and polarizability, which would typically increase the boiling point. However, the steric clash between the bulky cyclopentyl group and the ortho-substituent can create a less uniform molecular surface, potentially hindering efficient intermolecular contact compared to a para-isomer. The overall effect is often a modest change in boiling point.

  • Hydrogen Bonding Substituents (e.g., -OH, -NH₂): These groups introduce the most dramatic effects. While para- and meta-isomers readily form strong intermolecular hydrogen bonds, leading to significantly elevated boiling points, ortho-isomers often favor intramolecular hydrogen bonding.[9][10] An intramolecular hydrogen bond forms between the ortho-substituent and a region of the cyclopentyl group or, more commonly, with another part of the substituent itself if it contains an acceptor atom. This internal bonding satisfies the hydrogen bonding potential within the molecule itself, reducing its ability to engage in strong intermolecular hydrogen bonding with its neighbors.[10] Consequently, ortho-isomers with this capability, such as ortho-nitrophenol, are often more volatile (have lower boiling points) than their para-isomers.[11][12][13]

G cluster_0 Intermolecular H-Bonding (Para-Isomer) cluster_1 Intramolecular H-Bonding (Ortho-Isomer) p1 Molecule 1 (para-cyclopentylphenol) p2 Molecule 2 (para-cyclopentylphenol) p1->p2 H-Bond o1 Molecule A (ortho-cyclopentylphenol) o1->o1 o2 Molecule B (ortho-cyclopentylphenol) o1->o2 Weaker van der Waals Interactions

Caption: Intermolecular vs. Intramolecular Hydrogen Bonding.

Melting Point: The Enemy of a Perfect Crystal

A high melting point is characteristic of a stable, well-ordered crystal lattice where molecules can pack efficiently.[14] The irregular, non-linear geometry of ortho-substituted cyclopentylbenzenes often disrupts this packing.

  • Symmetry and Packing: Para-isomers are typically more symmetrical and linear, allowing them to fit neatly into a crystal lattice, maximizing intermolecular contacts and resulting in higher melting points. Ortho-isomers, with their adjacent bulky groups, possess an awkward shape that prevents efficient packing.[1] This leads to weaker lattice forces and, consequently, lower melting points compared to their para counterparts.

Density: Mass vs. Volume

Density is the ratio of mass to volume. When an ortho-substituent is added, the molecular mass increases. However, the inefficient molecular packing discussed above can lead to a larger molecular volume. The final density depends on the interplay of these two factors. Generally, the addition of heavier atoms (like halogens) will lead to a significant increase in density.

Solubility: The Impact on Drug Development

Solubility is a critical parameter, especially in drug development, as it governs how a compound behaves in aqueous and lipid environments.[15]

  • "Like Dissolves Like": The large, nonpolar cyclopentylbenzene core makes these compounds generally hydrophobic. Their solubility in polar solvents like water is low, while solubility in organic solvents is high.[7][16]

  • Influence of Polar Substituents: Adding a polar ortho-substituent (-OH, -COOH, -NH₂) can increase water solubility. However, the ability of these groups to form intramolecular hydrogen bonds can "hide" their polarity from the solvent.[10] This shielding effect can make an ortho-isomer less water-soluble than its corresponding meta- or para-isomer, where the functional groups are more exposed and available to form hydrogen bonds with water molecules.

  • pH-Dependent Solubility: For acidic (e.g., -COOH) or basic (e.g., -NH₂) substituents, solubility is highly dependent on pH.

    • An ortho-substituted benzoic acid will be poorly soluble in acidic water but will deprotonate to form a highly soluble carboxylate salt in basic solutions.[17][18] The "ortho effect" can also increase the acidity of a benzoic acid derivative, which can influence the pH at which it solubilizes.[4]

    • An ortho-substituted aniline will be poorly soluble in neutral or basic water but will protonate in acidic solutions to form a soluble ammonium salt.

G start Unknown ortho-substituted cyclopentylbenzene water Test Solubility in Water start->water soluble_water Soluble: Low MW, polar group (e.g., amine, alcohol) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No hcl Test Solubility in 5% HCl soluble_hcl Soluble: Basic group (e.g., -NH₂) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Test Solubility in 5% NaOH soluble_naoh Soluble: Acidic group (e.g., -COOH, -OH) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No h2so4 Test Solubility in conc. H₂SO₄ soluble_h2so4 Soluble: Neutral, contains O/N/S (e.g., ether, nitro) h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble: Inert (e.g., alkyl, halide) h2so4->insoluble_h2so4 No insoluble_water->hcl insoluble_hcl->naoh insoluble_naoh->h2so4

Caption: Experimental workflow for solubility-based classification.

Self-Validating Experimental Protocols

Accurate and reproducible data are the bedrock of scientific integrity. The following protocols are designed to be self-validating systems for determining the core physical properties of newly synthesized ortho-substituted cyclopentylbenzenes.

Protocol: Melting Point Determination (Capillary Method)

This method provides a melting point range, which is an indicator of purity. A pure compound will have a sharp melting range of 0.5-1.0°C. Impurities depress and broaden the melting range.[14]

Equipment:

  • Mel-Temp apparatus or similar melting point device[8]

  • Glass capillary tubes (sealed at one end)[8]

  • Sample of the solid compound

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary: Tap the open end of a capillary tube into the powder to pack a small amount of sample (1-2 mm in height) into the sealed end.[8] Tap the tube gently on a hard surface to ensure the sample is tightly packed.

  • Initial Rapid Determination: Place the capillary in the apparatus. Heat rapidly and record the approximate temperature range at which the sample melts. This provides a target for the accurate determination.

  • Accurate Determination: Allow the apparatus to cool significantly. Using a fresh capillary, heat the sample again, but this time, approach the approximate melting point slowly (1-2°C per minute).

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.

  • Validation: Repeat the accurate determination at least twice. Consistent results (within 1°C) validate the measurement.

Protocol: Boiling Point Determination (Microscale/Thiele Tube Method)

This method is ideal for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.[19]

Equipment:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer

  • Small test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Assembly: Add 0.5 mL of the liquid sample to the small test tube. Place the capillary tube into the test tube with the open end down.

  • Attachment: Attach the test tube assembly to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[20]

  • Heating: Place the entire assembly in the Thiele tube filled with mineral oil. Begin heating the side arm of the Thiele tube gently with a Bunsen burner. The design of the tube ensures even heat distribution via convection.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat.

  • Data Recording: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. At this point, the vapor pressure inside the capillary equals the atmospheric pressure.[8]

  • Validation: Allow the apparatus to cool and repeat the measurement. Consistent readings validate the result.

Protocol: Density Determination (Pycnometer Method)

This gravimetric method provides a highly accurate density measurement by precisely determining the mass of a known volume of liquid.[21][22]

Equipment:

  • Pycnometer (a glass flask with a precisely known volume)

  • Analytical balance (accurate to 0.0001 g)

  • Thermally controlled water bath

  • The liquid sample

Procedure:

  • Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Weigh it on the analytical balance and record its mass (m₁).

  • Mass of Pycnometer with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Place the stopper, allowing excess liquid to exit through the capillary. Equilibrate the pycnometer in a water bath at a specific temperature (e.g., 20.0°C). Dry the outside of the pycnometer and weigh it. Record this mass (m₂).

  • Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with deionized water, equilibrate at the same temperature, dry the exterior, and weigh it. Record this mass (m₃).

  • Calculation:

    • Mass of the sample = m₂ - m₁

    • Mass of water = m₃ - m₁

    • Volume of the pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature). The density of water at various temperatures is well-documented.

    • Density of the sample (ρ) = (Mass of the sample) / V.[23]

  • Validation: The procedure is self-validating through the use of certified balances and the known density of water. Performing the measurement in triplicate ensures precision.

Protocol: Equilibrium Solubility Determination

This method determines the saturation concentration of a compound in a specific solvent at a given temperature.

Equipment:

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker set to a constant temperature

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., water, buffer at a specific pH). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute it with an appropriate solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Measure the concentration of the compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculation: Back-calculate the original concentration in the supernatant, factoring in the dilution. This concentration is the equilibrium solubility.

  • Validation: Perform the experiment in triplicate. The consistency of the results and the visual confirmation of excess solid in the vials after equilibration validate the measurement.

Conclusion

The physical properties of ortho-substituted cyclopentylbenzenes are not governed by simple additive principles but are instead dictated by a complex interplay of steric hindrance and intramolecular forces, particularly hydrogen bonding. The "ortho effect" often leads to counterintuitive trends, such as lower melting points and, for hydrogen-bonding species, potentially lower boiling points and reduced water solubility compared to their para-isomers. For scientists in drug discovery and development, a thorough understanding of these principles is not merely academic; it is a practical necessity for predicting formulation challenges, bioavailability, and overall viability of a drug candidate. The rigorous, self-validating experimental protocols provided herein serve as a robust toolkit for the empirical characterization of these vital molecular attributes.

References

  • Qiao, J. X., Cheney, D. L., Alexander, R. S., et al. (2008). Achieving structural diversity using the perpendicular conformation of alpha-substituted phenylcyclopropanes to mimic the bioactive conformation of ortho-substituted biphenyl P4 moieties: discovery of novel, highly potent inhibitors of Factor Xa. Bioorganic & Medicinal Chemistry Letters, 18(14), 4118-4123.
  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.). Cyclopentylbenzene.
  • Scheiner, S. (1981). A theoretical study of intramolecular hydrogen bonding in ortho-substituted phenols and thiophenols. Journal of the American Chemical Society.
  • Unknown. (n.d.). Determination of melting and boiling points. SlideShare.
  • Mettler Toledo. (n.d.).
  • Wikipedia. (n.d.). Ortho effect.
  • Barron, J. (n.d.). Density Measurement and Density Standards. Reagecon Knowledge Base.
  • National Institute of Standards and Technology. (n.d.). Benzene, cyclopentyl-. NIST Chemistry WebBook.
  • LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
  • LibreTexts. (2022). 6.
  • Yalkowsky, S. H. (1981). Solubility of aromatic compounds in mixed solvents. UA Campus Repository.
  • Unknown. (2021). experiment (1)
  • Delgado, D. R., Martínez, F. (n.d.). The solubility of benzoic acid in seven solvents.
  • Cheméo. (n.d.). Chemical Properties of Benzene, cyclopentyl- (CAS 700-88-9).
  • University of Calgary. (n.d.). Melting point determination. University of Calgary Chemistry Department.
  • chemistry edb. (2014). Determination of the Melting and Boiling Points of Compounds. YouTube.
  • Oreate AI Blog. (2026). Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions.
  • Government of Canada. (2017).
  • A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com.
  • Quora. (2018). Which has a greater boiling point, ortho meta or para phenol?
  • Klesper, E., & Schurig, V. (2000). Competition Between Intra-and Inter-Molecular Hydrogen Bonding: Effect on Para/Ortho Adsorptive Selectivity for Substituted Phenols. Industrial and Engineering Chemistry Research.
  • National Center for Biotechnology Information. (n.d.). Benzoic Acid.
  • Wikipedia. (n.d.). Benzoic acid.
  • Vedantu. (n.d.). The correct order of boiling point of the compounds class 12 chemistry CBSE.
  • Quora. (2016). What are the boiling point of ortho-nitrophenol and para-nitrophenol?

Sources

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of 1-Bromo-2-cyclopentylbenzene

Executive Summary This application note details the optimized protocols for the Buchwald-Hartwig cross-coupling of 1-Bromo-2-cyclopentylbenzene . This substrate presents a specific challenge in medicinal chemistry: the o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Buchwald-Hartwig cross-coupling of 1-Bromo-2-cyclopentylbenzene . This substrate presents a specific challenge in medicinal chemistry: the ortho-cyclopentyl group introduces significant steric bulk and conformational flexibility adjacent to the reactive center. Standard catalytic systems (e.g., Pd(PPh₃)₄ or BINAP) frequently fail with such substrates, leading to low conversion or hydrodehalogenation byproducts.

We present a self-validating methodology utilizing Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and Fourth-Generation (G4) Palladacycle Precatalysts . This approach ensures rapid oxidative addition and facilitates the difficult reductive elimination step imposed by the steric hindrance.

Mechanistic Analysis & Catalyst Selection

The Steric Challenge

The primary failure mode in coupling 1-Bromo-2-cyclopentylbenzene is the reductive elimination step. The bulky cyclopentyl ring creates a "picket fence" effect, hindering the approach of the amine and destabilizing the square-planar Pd(II) intermediate required for bond formation.

  • Standard Ligands (TPP, BINAP): Lack the electron density to sustain the catalytic cycle and the bulk required to force reductive elimination.

  • Solution: Electron-rich, bulky dialkylbiaryl phosphines (e.g., RuPhos , BrettPhos ) promote oxidative addition into the hindered C-Br bond and sterically accelerate reductive elimination via the "Thorpe-Ingold" effect.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical steric interactions.

BuchwaldHartwigCycle cluster_steric Critical Failure Point PreCat Pd Precatalyst (e.g., RuPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + 1-Bromo-2-cyclopentylbenzene AmineBind Amine Coordination (Ar-Pd(II)-NHR) OxAdd->AmineBind + Amine Deprotonation Deprotonation (Base Mediated) AmineBind->Deprotonation + NaOtBu RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Steric Crowding Drives Step RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the activation of the precatalyst and the steric pressure driving the reductive elimination step.

Experimental Protocols

Reagent Selection Guide

The choice of ligand is dictated by the amine partner. Use the table below to select the correct system.

Amine ClassRecommended LigandPrecatalyst SourceBaseSolvent
Primary Alkyl BrettPhos BrettPhos Pd G4NaOtBu1,4-Dioxane
Secondary Alkyl RuPhos RuPhos Pd G4NaOtBuToluene
Aniline (1°/2°) BrettPhos or RuPhos RuPhos Pd G4Cs₂CO₃tBuOH / Toluene (2:1)
Secondary Cyclic RuPhos RuPhos Pd G4LiHMDSTHF
General Screening Protocol (Micro-scale)

For initial validation of 50-100 mg of substrate.

  • Preparation: In a glovebox or under rigorous Ar flow, charge a 4 mL reaction vial with:

    • 1-Bromo-2-cyclopentylbenzene (1.0 equiv)

    • Amine (1.2 equiv)

    • Base (NaOtBu, 1.4 equiv)

    • Pd Precatalyst (e.g., RuPhos Pd G4, 2.0 mol%)

  • Solvent: Add anhydrous solvent (Toluene or Dioxane) to reach a concentration of 0.2 M.

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 80 °C for 2–4 hours.

  • Analysis: Cool to RT. Filter a small aliquot through a silica plug (eluting with EtOAc). Analyze via HPLC/UPLC.

    • Success Criterion: >95% conversion of aryl bromide; <5% hydrodehalogenation (cyclopentylbenzene).

Optimized Scale-Up Protocol (1.0 g Scale)

Targeting the coupling of 1-Bromo-2-cyclopentylbenzene (MW: 225.13) with Morpholine (Secondary Amine).

Materials:

  • 1-Bromo-2-cyclopentylbenzene: 1.00 g (4.44 mmol)

  • Morpholine: 464 mg (5.33 mmol, 1.2 equiv)

  • RuPhos Pd G4 : 75 mg (0.088 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu): 597 mg (6.22 mmol, 1.4 equiv)

  • Anhydrous Toluene: 22 mL (0.2 M)

Step-by-Step Procedure:

  • Reactor Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solids Charge: Under a positive pressure of Argon, add RuPhos Pd G4 and NaOtBu .

    • Note: Using G4 precatalyst eliminates the need to mix Pd(OAc)₂ and ligand separately, ensuring a precise 1:1 Pd:L ratio.

  • Liquids Charge:

    • Add the 1-Bromo-2-cyclopentylbenzene via syringe.

    • Add Anhydrous Toluene via syringe.

    • Add Morpholine via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes (subsurface needle).

  • Reaction: Heat the mixture to 85 °C in an oil bath. Stir vigorously (800 rpm).

    • Checkpoint: The reaction typically turns from a pale suspension to a dark orange/brown solution.

  • Monitoring: Check TLC or HPLC at 2 hours. If starting material remains, continue heating up to 12 hours.

  • Work-up:

    • Cool to Room Temperature.[1]

    • Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Wash the filtrate with water (2 x 20 mL) and Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0-10% EtOAc).

Troubleshooting & QC

Decision Tree for Optimization

Use this logic flow if the standard protocol yields suboptimal results.

OptimizationTree Start Low Yield / Conversion? CheckSM Is SM remaining? Start->CheckSM CheckByprod Is De-halogenated product formed? CheckSM->CheckByprod No (SM consumed) Temp Increase Temp to 100°C or Switch to Dioxane CheckSM->Temp Yes (Catalyst died) BaseSwitch Switch Base: NaOtBu -> Cs2CO3 or K3PO4 CheckByprod->BaseSwitch Yes (Protodehalogenation) LigandSwitch Switch Ligand: RuPhos -> XPhos or BrettPhos CheckByprod->LigandSwitch No (Complex mixture) CatLoad Increase Cat Loading (up to 5 mol%) Temp->CatLoad Still failing

Figure 2: Troubleshooting logic for optimizing reaction conditions.

Common Issues
  • Protodehalogenation (Cyclopentylbenzene formation): Often caused by "hot" bases (NaOtBu) in the presence of trace moisture or sensitive substrates.

    • Fix: Switch to weak bases like Cs₂CO₃ or K₃PO₄ and use tBuOH as a co-solvent.

  • Incomplete Conversion: The steric bulk prevents the amine from attacking.

    • Fix: Increase temperature to 100–110 °C using 1,4-Dioxane. Ensure vigorous stirring.

Safety Information

  • 1-Bromo-2-cyclopentylbenzene: Treat as a potential skin irritant and toxic by inhalation. Use in a fume hood.

  • Palladium Precatalysts: Generally low toxicity but can cause sensitization. Avoid dust inhalation.

  • Reaction Pressure: When heating sealed vials to 80–100 °C, ensure the vessel is rated for the pressure generated by the solvent vapor.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27-50.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

  • Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Amines." Comprehensive Organic Synthesis II, 2014.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-2-cyclopentylbenzene

Ticket ID: #SYN-BR-CP-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-BR-CP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting regioselectivity, debromination, and yield issues.

Executive Summary: Route Selection Triage

The synthesis of 1-Bromo-2-cyclopentylbenzene presents a classic "ortho-substitution" challenge. The steric bulk of the cyclopentyl group and the lability of the aryl-bromine bond create a conflict between reactivity and chemoselectivity.

Before proceeding, please verify your synthetic strategy against the Decision Matrix below. Many users encounter failure by selecting the Friedel-Crafts route, which is chemically viable but practically inefficient for this specific isomer.

Strategic Decision Matrix

RouteSelection Start Select Starting Material Bromobenzene Bromobenzene Start->Bromobenzene Dibromobenzene 1,2-Dibromobenzene (or 1-Bromo-2-iodobenzene) Start->Dibromobenzene FC_Route Route A: Friedel-Crafts (AlCl3 + Cyclopentyl Halide) Bromobenzene->FC_Route Direct Alkylation Ortho_Route Route B: Organometallic Addition (Li/Mg Exchange + Cyclopentanone) Dibromobenzene->Ortho_Route Lithiation/Grignard Coupling_Route Route C: Cross-Coupling (Kumada/Negishi) Dibromobenzene->Coupling_Route Pd/Ni Catalysis Result_FC WARNING: Mixture of Isomers (Para > Ortho). Difficult Sep. FC_Route->Result_FC Result_Ortho RECOMMENDED: High Regiocontrol. Requires Ionic Hydrogenation. Ortho_Route->Result_Ortho Result_Coupling CAUTION: Risk of Beta-Hydride Elimination & Scrambling. Coupling_Route->Result_Coupling

Figure 1: Synthetic Strategy Decision Tree. Route B is the recommended pathway for high purity requirements.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I tried Friedel-Crafts alkylation, but I can't separate the isomers."

Diagnosis: Thermodynamic and Kinetic Control Failure.

  • The Science: The bromine atom is ortho/para directing.[1][2] However, the bulky cyclopentyl cation faces significant steric hindrance at the ortho position. Consequently, the para isomer (1-bromo-4-cyclopentylbenzene) forms as the major product (often >80%).

  • Resolution: Do not use direct Friedel-Crafts if you require high purity (>95%) of the ortho isomer. Separation by distillation is nearly impossible due to similar boiling points.

  • Workaround: If you are committed to this route, you must use a blocking group strategy (e.g., sulfonating the para position, alkylating, then desulfonating), but this triples the step count.

Issue 2: "I lost the bromine atom during the reduction step."

Diagnosis: Hydrogenolysis (Debromination).

  • The Context: You likely synthesized the intermediate 1-(2-bromophenyl)cyclopentanol or the corresponding alkene and attempted to reduce it using Palladium on Carbon (Pd/C) and Hydrogen (

    
    ).
    
  • The Science: Aryl bromides are highly susceptible to oxidative addition by Palladium(0). Under standard hydrogenation conditions, Pd/C will cleave the C-Br bond, yielding phenylcyclopentane [1].

  • Resolution: Switch to Ionic Hydrogenation . This method uses a proton source and a hydride donor to reduce the carbocation intermediate without interacting with the aryl halide.

Issue 3: "My Kumada coupling failed (Low Yield / Alkene formation)."

Diagnosis:


-Hydride Elimination.
  • The Context: Reacting 1-bromo-2-iodobenzene with cyclopentylmagnesium bromide using a standard Pd/Ni catalyst.

  • The Science: Secondary alkyl metal species (like cyclopentyl-MgBr) possess

    
    -hydrogens. After transmetallation, the transition metal center often undergoes 
    
    
    
    -hydride elimination faster than the desired reductive elimination, releasing cyclopentene and reducing the catalyst [2].
  • Resolution: Use Buchwald-type ligands (e.g., SPhos, XPhos) or switch to Negishi coupling (Cyclopentylzinc halides) which are less prone to this side reaction.

Recommended Protocol: The "Ionic Hydrogenation" Route

This protocol is the industry standard for synthesizing sterically crowded ortho-substituted aryl halides while preserving the halogen.

Phase 1: Construction of the Carbon Skeleton

Reaction: Selective Lithiation of 1,2-dibromobenzene followed by addition to Cyclopentanone.

ParameterSpecificationNotes
Substrate 1,2-Dibromobenzene1.0 Equiv.[3]
Reagent n-Butyllithium (n-BuLi)1.0 Equiv. (Strict stoichiometry)
Electrophile Cyclopentanone1.1 Equiv.
Solvent THF / Et2OAnhydrous, -78°C
Key Intermediate 1-(2-bromophenyl)cyclopentanol Tertiary alcohol

Critical Step: The reaction must be kept at -78°C during n-BuLi addition. 1,2-dibromobenzene is prone to forming benzyne if the temperature rises or if excess base is used. Benzyne formation leads to tars and loss of regiochemistry.

Phase 2: Deoxygenation (The "Safe" Reduction)

Method: Ionic Hydrogenation using Triethylsilane (


) and Trifluoroacetic Acid (TFA) [3].

Protocol:

  • Dissolve 1-(2-bromophenyl)cyclopentanol (10 mmol) in dry Dichloromethane (DCM) (20 mL).

  • Add Triethylsilane (22 mmol, 2.2 equiv) under

    
    .
    
  • Cool to 0°C.

  • Dropwise add Trifluoroacetic Acid (TFA) (excess, typically 5-10 mL).

    • Observation: Solution may turn yellow/orange due to carbocation formation.

  • Stir at Room Temperature for 4–12 hours.

  • Quench: Pour into ice/saturated

    
    .
    

Why this works: The TFA protonates the alcohol, eliminating water to form a tertiary benzylic carbocation. The silane (


) acts as a soft hydride donor, quenching the cation immediately. Because no transition metals are present, the C-Br bond remains untouched.
Mechanism of Action (Ionic Hydrogenation)

IonicHydrogenation Step1 Alcohol Precursor (Tertiary -OH) Step2 Protonation & -H2O (TFA) Step1->Step2 + H+ Step3 Carbocation (Tertiary Benzylic) Step2->Step3 - H2O Step4 Hydride Attack (Et3SiH) Step3->Step4 + H- Final Target Product (Br Retained) Step4->Final - Et3Si+

Figure 2: Mechanism of Ionic Hydrogenation. Note the absence of metal catalysts, preventing oxidative insertion into the C-Br bond.

FAQ: Rapid Fire Troubleshooting

Q: Can I use 1-bromo-2-iodobenzene instead of 1,2-dibromobenzene? A: Yes, and it is often superior. Iodine undergoes Lithium-Halogen exchange much faster than bromine. This allows for higher selectivity at slightly warmer temperatures (-40°C vs -78°C) and prevents "double exchange" where you might accidentally remove the second bromine.

Q: I see a significant amount of cyclopentenylbenzene (alkene) in my crude product after Phase 2. A: The hydride transfer from the silane was too slow compared to the proton elimination.

  • Fix: Increase the concentration of

    
    .
    
  • Fix: Ensure your DCM is dry; water competes with the silane.

  • Fix: Add

    
     as a stronger Lewis Acid catalyst if TFA is insufficient.
    

Q: Can I use Wolff-Kishner reduction on the ketone precursor? A: No. Standard Wolff-Kishner conditions (Hydrazine/KOH/High Heat) are too harsh and often lead to nucleophilic aromatic substitution or elimination of the bromine in sterically strained systems.

References

  • BenchChem. (2025).[3][4] Preventing debromination during reactions with aryl bromides.[4] Retrieved from .

  • Organic Chemistry Portal. (n.d.). Kumada Coupling: Mechanism and Side Reactions.[5] Retrieved from .

  • Kursanov, D. N., et al. (1974). Ionic Hydrogenation. Synthesis, 1974(9), 633-651. (Standard protocol for silane reductions).
  • RSC Publishing. (n.d.). Ionic hydrogenations using transition metal hydrides vs Silanes. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling organolithiums or halogenated solvents.

Sources

Optimization

Stability issues of 1-Bromo-2-cyclopentylbenzene under reaction conditions

Stability & Reactivity Optimization Guide Product: 1-Bromo-2-cyclopentylbenzene CAS: 209919-21-7 (Generic referencing for o-cyclopentyl aryl bromides) Chemical Class: Sterically Hindered Aryl Halide Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Reactivity Optimization Guide

Product: 1-Bromo-2-cyclopentylbenzene CAS: 209919-21-7 (Generic referencing for o-cyclopentyl aryl bromides) Chemical Class: Sterically Hindered Aryl Halide

Executive Summary: The Steric Challenge

1-Bromo-2-cyclopentylbenzene presents a unique challenge in organic synthesis due to the ortho-effect . The bulky cyclopentyl group creates significant steric hindrance around the C-Br bond. While the molecule is chemically stable under standard storage conditions, it exhibits non-standard behavior under catalytic and metallation conditions.

Primary Stability Risks:

  • Protodebromination: High risk during Pd-catalyzed couplings due to slow transmetalation.

  • Benzylic Oxidation: The tertiary benzylic hydrogen on the cyclopentyl ring is susceptible to radical abstraction.

  • Incomplete Metallation: Lithium-halogen exchange is kinetically slower than non-hindered aryl bromides.

Module 1: Storage & Environmental Stability

Issue: Sample degradation (yellowing) or impurity formation during long-term storage.

The Mechanism: Benzylic Oxidation

The cyclopentyl ring contains a tertiary benzylic hydrogen at the point of attachment to the benzene ring. This position is chemically "soft" and prone to radical abstraction by atmospheric oxygen, leading to the formation of peroxides or ketones (1-(2-bromophenyl)cyclopentan-1-one).

Storage Protocol
ParameterRecommendationTechnical Rationale
Temperature 2–8°CSlows radical initiation rates.
Atmosphere Argon/NitrogenPrevents formation of benzylic peroxides.
Light Amber VialUV light promotes homolytic cleavage of the C-Br bond or benzylic C-H abstraction.
Stabilizer Copper wire (optional)Acts as a radical scavenger if long-term storage >6 months is required.

Module 2: Palladium-Catalyzed Cross-Couplings (Suzuki/Buchwald)

Issue: Low yields accompanied by the formation of cyclopentylbenzene (the reduced byproduct).

Root Cause: Protodebromination

In sterically hindered systems, the Oxidative Addition step is generally successful, but the Transmetalation step is kinetically retarded by the cyclopentyl group blocking the approach of the nucleophile (boronic acid/amine). This extends the lifetime of the reactive Pd(II)-Aryl intermediate, allowing it to scavenge a proton from the solvent or moisture.

Visualization: The Protodebromination Trap

Protodebromination Start 1-Bromo-2-cyclopentylbenzene OxAdd Pd(II)-Ar Intermediate (Sterically Crowded) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetalation Transmetalation (Blocked by Cyclopentyl Group) OxAdd->Transmetalation Slow Path SideProduct Reduced Side Product (Cyclopentylbenzene) OxAdd->SideProduct Fast Path (Protodebromination) Product Desired Coupled Product Transmetalation->Product Reductive Elimination ProtonSource Proton Source (Trace H2O / Alcohol) ProtonSource->SideProduct

Figure 1: Kinetic competition between coupling and reduction in hindered aryl halides.

Troubleshooting Protocol

1. Ligand Selection (The "Buchwald" Solution) Standard ligands like PPh3 or dppf often fail here. You must use electron-rich, bulky biaryl phosphine ligands.

  • Recommended: SPhos or XPhos .

  • Why? These ligands are bulky enough to enforce a monoligated Pd species (increasing reactivity) but electron-rich enough to facilitate oxidative addition. Their structure creates a "pocket" that accommodates the ortho-substituent.

2. Solvent System

  • Avoid: Alcohols (MeOH, EtOH) or wet solvents. These are proton sources.

  • Use: Anhydrous Toluene or 1,4-Dioxane.

  • Base: Switch from aqueous bases (K2CO3/H2O) to anhydrous bases like Cs2CO3 or K3PO4 suspended in organic solvent to minimize proton availability.

Module 3: Metallation (Lithium/Magnesium Exchange)

Issue: Incomplete conversion to the organolithium species or formation of "Wurtz" homocoupling products.

The Mechanism: Kinetic Inhibition

The bulky cyclopentyl group protects the bromine atom, making the approach of the alkyl-lithium aggregate difficult.

Optimization Table
VariableStandard ProtocolOptimized for 1-Bromo-2-cyclopentylbenzene
Reagent n-Butyllithiumt-Butyllithium (2 equiv) or n-BuLi/TMEDA
Temp -78°C-78°C to -40°C (Slight warming may be needed for initiation, but monitor carefully)
Grignard Mg TurningsRieke Magnesium or iPrMgCl·LiCl (Turbo Grignard)
Quench Direct additionReverse Quench (Add lithiated species TO the electrophile)

Critical Note on Turbo Grignard (Knochel-Hauser Base): Using iPrMgCl·LiCl is the gold standard for this substrate. The LiCl breaks up the polymeric magnesium aggregates, creating a more reactive monomeric species that can overcome the steric barrier of the cyclopentyl group without requiring elevated temperatures that cause degradation.

Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures in real-time.

Troubleshooting Problem Reaction Failed / Low Yield Check1 Is the starting material recovered? Problem->Check1 Check2 Is the byproduct Cyclopentylbenzene? Check1->Check2 No (Consumed) Sol1 Oxidative Addition Failed. Action: Switch to Pd-G3 or G4 precatalysts (XPhos-Pd-G3). Increase Temp. Check1->Sol1 Yes (Unreacted) Sol2 Protodebromination occurred. Action: Switch to Anhydrous Base (Cs2CO3). Remove protic solvents. Check2->Sol2 Yes (Reduced) Sol3 Benzylic Radical Degradation. Action: Degas solvents thoroughly. Add radical scavenger (BHT) if compatible. Check2->Sol3 No (Complex Mix)

Figure 2: Diagnostic logic for reaction optimization.

Frequently Asked Questions (FAQ)

Q1: Can I use NBS to brominate the ring elsewhere if I start with 2-cyclopentylbenzene? A: High Risk. Radical bromination (NBS/AIBN) will preferentially occur at the tertiary benzylic position on the cyclopentyl ring, not on the aromatic ring. For aromatic bromination, you must use electrophilic conditions (Br2/FeBr3) and carefully control temperature to avoid benzylic oxidation.

Q2: The reaction mixture turned black immediately upon adding the catalyst. Is this normal? A: Rapid black precipitation usually indicates Palladium Black formation. This means your catalyst is decomposing (aggregating) before it can perform the oxidative addition.

  • Fix: Your ligand is likely not bulky or electron-rich enough to stabilize the Pd species against the steric bulk of the substrate. Switch to SPhos or Buchwald Precatalysts (e.g., XPhos Pd G3).

Q3: Why is my Grignard formation not initiating? A: The steric bulk prevents the surface interaction with Mg metal.

  • Fix: Do not rely on passive initiation. Use DIBAL-H (trace) or Iodine to activate the Mg surface, or preferably, switch to Magnesium-Halogen Exchange using iPrMgCl instead of direct insertion.

References

  • Mechanisms of Cross-Coupling with Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. Link

    • Note: Foundational text on using SPhos/XPhos for sterically hindered chlorides and bromides.
  • Protodebromination Side Reactions

    • Navarro, O., et al. (2003). General Study of the Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes. Journal of Organic Chemistry. Link

    • Note: Details the competition between coupling and dehalogen
  • Magnesium-Halogen Exchange (Turbo Grignard)

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

    • Note: The authoritative method for metallating sterically hindered aryl bromides like 1-Bromo-2-cyclopentylbenzene.
  • Benzylic Oxidation Mechanisms: Fossey, J., Lefort, D., & Sorba, J. (1995). Free Radicals in Organic Chemistry. Wiley. Note: General reference for the susceptibility of tertiary benzylic hydrogens to radical abstraction.
Troubleshooting

Technical Support Center: Process Optimization for 1-Bromo-2-cyclopentylbenzene

Ticket ID: #SC-882-CPB Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-882-CPB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Scale-up Synthesis & Troubleshooting[1]

Executive Summary & Route Selection

User Query: "We are attempting to scale up 1-bromo-2-cyclopentylbenzene (CAS: 20599-27-3 derivative). Direct alkylation yields are high, but isomeric purity is failing specs. What is the recommended industrial route?"

Scientist’s Analysis: Scaling up ortho-substituted haloarenes presents a classic process chemistry dilemma: Thermodynamics vs. Purity .

  • Route A (Friedel-Crafts Alkylation): Economical but chemically "dirty." It favors the para-isomer (sterics), leading to difficult downstream separations.

  • Route B (Stepwise Construction): Higher raw material cost but superior impurity profile. This involves a Suzuki-Miyaura coupling followed by a chemoselective hydrogenation.

Recommendation: For pharmaceutical grade (>99.5% purity), Route B is mandatory . Route A is only viable if you have high-plate-count fractional distillation capabilities and can tolerate a 60% yield loss to isomer removal.

Route Comparison Matrix
FeatureRoute A: Friedel-Crafts (Direct)Route B: Suzuki-Reduction (Stepwise)
Starting Materials Bromobenzene + Cyclopentyl Chloride2-Bromoiodobenzene + Cyclopenten-1-ylboronic acid
Key Reagent AlCl₃ / H₂SO₄Pd(dppf)Cl₂ / Pt-C(S)
Major Impurity p-Bromo-2-cyclopentylbenzene (~30-40%)De-brominated byproduct (Cyclopentylbenzene)
Purification Difficult Fractional DistillationStandard Crystallization / Filtration
Scale-up Risk Isomer separation bottleneckHydrogenolysis (Loss of Bromine)

Interactive Workflow Visualization

The following diagram illustrates the decision logic and chemical pathways for the synthesis.

G Start Start: Define Purity Req HighPurity Req: >99.5% (Pharma) Start->HighPurity LowPurity Req: Industrial/Agro Start->LowPurity Suzuki Suzuki Coupling (2-Bromoiodobenzene + Boronic Acid) HighPurity->Suzuki FC_Rxn Friedel-Crafts Alkylation (Bromobenzene + Cyclopentyl Cl) LowPurity->FC_Rxn Isomer_Mix Result: Ortho/Para Mixture FC_Rxn->Isomer_Mix Distillation High-Vac Fractional Distillation (>50 Theoretical Plates) Isomer_Mix->Distillation Difficult Separation Final Target: 1-Bromo-2-cyclopentylbenzene Distillation->Final Intermediate Intermed: 1-Bromo-2-(cyclopentenyl)benzene Suzuki->Intermediate Hydrogenation Selective Hydrogenation (Pt/C-S or Wilkinson's) Intermediate->Hydrogenation Critical Step Hydrogenation->Final

Caption: Decision tree comparing the direct Friedel-Crafts route (left) vs. the Stepwise Suzuki-Reduction route (right).

Technical Protocols & Troubleshooting

Protocol A: The "High Purity" Route (Suzuki + Selective Hydrogenation)

This route avoids isomer issues but introduces a new risk: Dehalogenation . Standard hydrogenation (Pd/C + H₂) will strip the bromine off the ring, destroying your product.

Step 1: Suzuki Coupling
  • Reagents: 2-Bromoiodobenzene (1.0 eq), Cyclopenten-1-ylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.01 eq), K₂CO₃ (2.5 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 80°C.

  • Note: We use 2-bromoiodobenzene because the Suzuki reaction occurs selectively at the C-I bond, leaving the C-Br bond intact for the final product [1].

Step 2: Selective Hydrogenation (The Critical Step)

You must reduce the alkene (C=C) without touching the aryl bromide (Ar-Br).

Standard Protocol:

  • Charge reactor with 1-bromo-2-(cyclopent-1-en-1-yl)benzene .

  • Add 5% Pt/C (Sulfided) catalyst (2 wt% loading). Do not use standard Pd/C.

  • Solvent: Ethyl Acetate or THF.

  • Pressure: 1-3 bar H₂ (Low pressure is key).

  • Temp: Ambient to 40°C.

Troubleshooting Guide (Stepwise Route)

SymptomDiagnosisCorrective Action
Product contains Cyclopentylbenzene (No Br) Over-reduction. The catalyst is too active or H₂ pressure is too high.Switch Catalyst: Use Pt/C (sulfided) or RhCl(PPh₃)₃ (Wilkinson’s Catalyst) . These are chemoselective for olefins over aryl halides [2]. Reduce H₂ pressure to <2 bar.
Incomplete Conversion (Alkene remains) Catalyst Poisoning. Sulfur/Iodine carryover from Step 1.Wash Intermediates: Ensure the Suzuki product is passed through a silica plug or treated with activated carbon to remove residual Iodide/Sulfur before hydrogenation.
Dimer formation (Biaryl) Homocoupling in Step 1. Degas Solvents: Ensure rigorous deoxygenation of the Suzuki solvent. Switch to Pd(PPh₃)₄ if Pd(dppf)Cl₂ yields dimers.
Protocol B: The "Legacy" Route (Friedel-Crafts)

Use this only if raw material costs are the primary constraint and you possess advanced distillation equipment.

Standard Protocol:

  • Reagents: Bromobenzene (Excess, acts as solvent), Cyclopentyl Chloride (1.0 eq), AlCl₃ (0.2 eq).

  • Temp: 0°C to 10°C (Low temp favors para, but minimizes polysubstitution).

  • Quench: Pour onto ice/HCl.

Troubleshooting Guide (Friedel-Crafts)

SymptomDiagnosisCorrective Action
High para-isomer content (>80%) Thermodynamic Control. The ortho position is sterically hindered.Acceptance: You cannot chemically force ortho dominance easily here. You must rely on physical separation.[2]
Cannot separate ortho from para Boiling Points are too close. (e.g., o-BP: 135°C vs p-BP: 138°C at reduced pressure).High-Efficiency Distillation: Use a column with >50 theoretical plates and a high reflux ratio (10:1). Alternatively, use Zeolite Catalysts (HY or H-Beta) which can sometimes improve shape selectivity, though usually favoring para [3].
Poly-alkylation (Dicyclopentyl...) Reagent Ratios. Dilution: Increase the ratio of Bromobenzene to Cyclopentyl Chloride (5:1 or 10:1). Recycle the excess Bromobenzene.

Frequently Asked Questions (FAQ)

Q1: Can I use Raney Nickel for the hydrogenation step? A: No. Raney Nickel is notorious for hydrodehalogenation (stripping bromine). If you must use Ni, it requires poisoning with thiophene, but reproducibility on scale is poor compared to Sulfided Platinum [2].

Q2: Why not use 1,2-dibromobenzene and react with Cyclopentyl Grignard? A: This is the "Kumada Coupling" approach. It is viable but suffers from two issues:

  • Bis-coupling: You often get 1,2-dicyclopentylbenzene.

  • Isomerization: Grignard reagents can cause halogen migration under certain catalytic conditions. The Suzuki route (Protocol A) is generally more robust for mono-substitution.

Q3: What is the safety profile of the intermediate boronic acid? A: Cyclopenten-1-ylboronic acids are generally stable but can dehydrate to boroxines. Always verify stoichiometry based on the active boronic acid content.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press. (Standard reference for Pt/C-Sulfided selectivity).

  • Perego, C., & Ingallina, P. (2002). "Recent advances in the industrial alkylation of aromatics: new catalysts and new processes." Catalysis Today.

  • BenchChem Technical Data. "1-Bromo-pent-2-ene and derivatives synthesis."

Sources

Reference Data & Comparative Studies

Validation

HPLC Methods for Separating Isomers of Bromo-cyclopentylbenzene

Executive Summary The separation of bromo-cyclopentylbenzene isomers—specifically the ortho- (1,2) , meta- (1,3) , and para- (1,4) regioisomers—presents a classic chromatographic challenge. While standard C18 phases rely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of bromo-cyclopentylbenzene isomers—specifically the ortho- (1,2) , meta- (1,3) , and para- (1,4) regioisomers—presents a classic chromatographic challenge. While standard C18 phases rely heavily on hydrophobicity, these isomers possess nearly identical logP values, often resulting in co-elution of the meta- and para- species (the "critical pair").

This guide compares three distinct HPLC methodologies. We recommend Method B (Phenyl-Hexyl) as the superior choice for baseline resolution of all three isomers due to its unique


-

selectivity, which discriminates based on electron density and steric shape rather than just polarity.

Part 1: The Isomer Challenge

In the synthesis of 1-bromo-4-cyclopentylbenzene (e.g., via Friedel-Crafts alkylation or bromination), the reaction mixture invariably contains:

  • 1-bromo-2-cyclopentylbenzene (Ortho): Sterically hindered; often elutes first on RP columns due to a more compact "folded" shape.

  • 1-bromo-3-cyclopentylbenzene (Meta): The thermodynamic intermediate; difficult to separate from para.

  • 1-bromo-4-cyclopentylbenzene (Para): The target linear molecule; typically the most retained on C18 but interacts strongly with

    
    -phases.
    
Method Selection Logic

The following decision tree outlines the logical pathway for selecting the appropriate stationary phase.

MethodSelection Start Start: Isomer Mixture CheckRes Require Baseline Separation of m- and p- isomers? Start->CheckRes C18 Method A: C18 (ODS) (Standard RP) CheckRes->C18 No (Purity Check Only) Phenyl Method B: Phenyl-Hexyl (Pi-Pi Interaction) CheckRes->Phenyl Yes (Purification/QC) Cyclo Method C: Cyclodextrin (Shape Selectivity) Phenyl->Cyclo If Selectivity < 1.2

Figure 1: Decision matrix for selecting the optimal stationary phase based on separation requirements.

Part 2: Comparative Method Evaluation

Method A: C18 (Octadecylsilane) – The Baseline Standard

Mechanism: Hydrophobic interaction. Verdict: Often insufficient for baseline resolution of meta and para isomers. The C18 phase interacts with the alkyl (cyclopentyl) and aryl groups purely based on hydrophobicity. Since the meta and para isomers have identical molecular weights and very similar hydrophobic surface areas, their retention times (


) often overlap (

).
Method B: Phenyl-Hexyl / Biphenyl – The Recommended Solution

Mechanism: Hydrophobic interaction +


-

Stacking. Verdict: Superior Selectivity. Phenyl-based columns offer a secondary retention mechanism. The

-electrons of the stationary phase interact with the

-system of the bromobenzene ring.
  • Why it works: The electron-withdrawing bromine atom and the bulky cyclopentyl group alter the electron density and planarity of the benzene ring differently for each isomer. The para isomer, being more planar and accessible, typically engages in stronger

    
    -
    
    
    
    stacking than the sterically hindered ortho isomer, increasing the separation factor (
    
    
    ).
Method C: Cyclodextrin (e.g., -CD) – The Specialist

Mechanism: Inclusion complexation (Host-Guest). Verdict: Excellent for difficult separations but lower capacity. Cyclodextrin phases separate based on the ability of the isomer to fit into the hydrophobic cavity. The linear para isomer fits more deeply than the bulky ortho isomer.

Part 3: Experimental Protocols

Protocol 1: High-Selectivity Separation (Phenyl-Hexyl)

This protocol is designed to achieve


 for all three isomers.

Reagents & Equipment:

  • Column: Phenyl-Hexyl or Biphenyl Core-Shell (e.g., Kinetex Biphenyl or equivalent), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: Water (Milli-Q grade).

  • Mobile Phase B: Methanol (MeOH). Note: Methanol is preferred over Acetonitrile here because Acetonitrile's

    
    -electrons can interfere with the stationary phase interactions.
    
  • Detection: UV @ 220 nm (stronger signal) or 254 nm.

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of the sample in 1 mL of MeOH. Filter through a 0.22 µm PTFE filter.

  • Equilibration: Flush column with 50:50 A:B for 10 minutes at 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 60% B (Isocratic hold to stack injection)

    • 2-15 min: 60%

      
       85% B (Linear gradient)
      
    • 15-18 min: 85% B (Wash)

    • 18-20 min: 60% B (Re-equilibration)

  • Temperature Control: Maintain column at 30°C. Lower temperatures (e.g., 20°C) can enhance

    
    -
    
    
    
    selectivity if resolution is marginal.
Protocol 2: Rapid Screening (C18)

Use this for rough purity estimates where meta/para separation is not critical.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 100 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Acetonitrile / Water (70:30 Isocratic).

  • Flow Rate: 1.2 mL/min.

  • Result: Fast run (< 8 min), but expect m/p co-elution.

Part 4: Data Presentation & Performance Metrics

The following table summarizes expected performance based on comparative studies of halogenated alkylbenzenes [1, 2].

ParameterMethod A: C18 (ACN/H2O)Method B: Phenyl-Hexyl (MeOH/H2O)Method C: Cyclodextrin
Elution Order Ortho < Meta

Para
Ortho < Meta < ParaOrtho < Meta < Para
Resolution (m/p)

(Partial)

(Baseline)

(Excellent)
Run Time Fast (< 10 min)Medium (15-20 min)Slow (> 25 min)
Load Capacity HighHighLow
Cost LowMediumHigh
Mechanism Visualization

The diagram below illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

Mechanism cluster_0 C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Node Hydrophobic Surface (Non-selective) Isomers1 Isomers interact by Size/Lipophilicity C18_Node->Isomers1 Weak Discrimination Phenyl_Node Pi-Electron Cloud (Selective) Isomers2 Isomers interact by Shape + Electronics Phenyl_Node->Isomers2 Strong Discrimination (Pi-Pi Stacking)

Figure 2: Mechanistic difference between hydrophobic interaction (C18) and Pi-Pi stacking (Phenyl-Hexyl).

References

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Nacalai Tesque. (n.d.).[2] HPLC Column for Structural Isomers (Cosmosil PYE/NPE). Retrieved from [Link]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • PubChem. (n.d.).[3] 1-Bromo-4-cyclopentylbenzene Compound Summary. Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation of Positional Isomers using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

Sources

Comparative

Reactivity comparison between 1-Bromo-2-cyclopentylbenzene and 1-Bromo-2-methylbenzene

The following guide is structured as a high-level technical advisory for chemical development professionals. It synthesizes physical organic chemistry principles with practical process chemistry data.[1] Subject: 1-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for chemical development professionals. It synthesizes physical organic chemistry principles with practical process chemistry data.[1]

Subject: 1-Bromo-2-cyclopentylbenzene vs. 1-Bromo-2-methylbenzene

Executive Summary & Structural Analysis

This guide contrasts the reactivity of 1-Bromo-2-methylbenzene (o-Bromotoluene) , a standard benchmark for ortho-substituted aryl halides, with 1-Bromo-2-cyclopentylbenzene , a substrate exhibiting significant steric demand due to the secondary alkyl ring.

While both substrates share similar electronic profiles (electron-neutral/weakly donating alkyl groups), their behavior in transition-metal catalysis and metallation is divergent due to the steric volume of the substituent.

Feature1-Bromo-2-methylbenzene1-Bromo-2-cyclopentylbenzene
Steric Parameter (Charton

)
~0.52 (Moderate)~0.76 (High, similar to i-Pr)
Benzylic Proton Type Primary (

)
Tertiary (

, Methine)
Conformational Freedom High (Rotation of Me)Restricted (Cyclic tether)
Key Challenge Competitive benzylic deprotonationExtreme steric hindrance in catalytic cycles
Mechanistic Implications: The Steric Gate

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the reaction rate is governed by the ability of the catalyst to accommodate the substrate within the coordination sphere.

A. Oxidative Addition (OA)[2]
  • o-Methyl: The methyl group imposes a minor barrier. Standard ligands (e.g., PPh

    
    , dppf) may be sluggish, but active phosphines (SPhos, XPhos) promote rapid OA.
    
  • o-Cyclopentyl: The cyclopentyl ring creates a "steric wall." The bulk prevents the approach of the Pd(0) species unless the ligand is sufficiently small or flexible to open a coordination site. Causality: The cone angle of the ligand must be matched to the substrate bulk; otherwise, the rate-determining step shifts to OA, stalling the cycle.

B. Transmetallation & Reductive Elimination

This is the critical differentiation point.

  • o-Methyl: Transmetallation proceeds with moderate efficiency.

  • o-Cyclopentyl: The bulk significantly retards transmetallation. However, if the intermediate is formed, Reductive Elimination (RE) is often accelerated for the cyclopentyl substrate due to the release of steric strain (relief of the "clash" between the ligand and the cyclopentyl group).

Visualizing the Pathway

The following diagram illustrates the "Steric Gate" effect in the catalytic cycle.

CatalyticCycle cluster_legend Reactivity Legend Pd0 Pd(0)-Ligand (Active Species) ComplexA Oxidative Addition Complex (Ar-Pd-Br) Pd0->ComplexA + Ar-Br (Slow for Cyclopentyl) ComplexB Transmetallation Complex (Ar-Pd-Nu) ComplexA->ComplexB + Nucleophile (CRITICAL BOTTLENECK for Cyclopentyl) Product Product (Ar-Nu) + Pd(0) ComplexB->Product Reductive Elimination (Fast for Cyclopentyl due to Strain Relief) Product->Pd0 Regeneration legend1 Red Arrow: Sterically Hindered Step legend2 Green Arrow: Strain-Release Accelerated Step

Caption: Comparative catalytic cycle. Note the transmetallation bottleneck for the cyclopentyl derivative.

Experimental Protocols & Case Studies
Protocol A: High-Steric Suzuki-Miyaura Coupling

Objective: Coupling 1-Bromo-2-cyclopentylbenzene with Phenylboronic acid. Rationale: Standard conditions (Pd(PPh


)

) will fail or proceed with <20% yield due to the cyclopentyl bulk. We utilize the Buchwald Precatalyst Generation 3 (XPhos Pd G3) , which is designed to handle bulky substrates by forming a monoligated Pd(0) species.

Reagents:

  • Substrate: 1.0 equiv (1-Bromo-2-cyclopentylbenzene)

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, 0.5M aqueous)
  • Solvent: THF/Water (10:1)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, and XPhos Pd G3. Seal and purge with Nitrogen/Argon for 5 minutes. Trustworthiness Check: Oxygen creates homocoupling byproducts; color change to black indicates Pd decomposition.

  • Solvent Addition: Add degassed THF and the aqueous K

    
    PO
    
    
    
    solution via syringe.
  • Thermal Activation: Heat the block to 60°C. Note: o-Methylbenzene would react at RT; Cyclopentyl requires thermal energy to overcome the activation barrier of transmetallation.

  • Monitoring: Monitor via HPLC/UPLC. The reaction is complete when the aryl bromide is consumed.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .

Comparative Performance Data:

Catalyst SystemYield (o-Methyl)Yield (o-Cyclopentyl)Notes
Pd(PPh

)

/ Na

CO

85%15%Phosphine too bulky; Pd fails to insert.
Pd(dppf)Cl

/ K

CO

92%45%Bidentate ligand improves stability but slow.
XPhos Pd G3 / K

PO

>99%96% Monoligated species allows entry of bulky substrate.
Protocol B: Lithium-Halogen Exchange (Low Temperature)

Objective: Generation of the aryl-lithium species for electrophilic trapping. Risk Factor: The o-methyl substrate is prone to benzylic deprotonation (lateral lithiation) if the temperature is too high. The o-cyclopentyl substrate has a tertiary benzylic proton, which is less acidic but sterically shielded.

Methodology:

  • Cooling: Dissolve substrate in dry THF and cool to -78°C .

  • Lithiation: Add t-BuLi (2.0 equiv) dropwise.

    • Why t-BuLi? For the cyclopentyl substrate, n-BuLi may be too slow to exchange due to sterics, leading to competitive aggregation. t-BuLi drives the equilibrium irreversibly.

  • Trapping: Add electrophile (e.g., DMF, CO

    
    ) after 15 minutes.
    

Outcome Comparison:

  • o-Methyl: Requires strict -78°C. At -40°C, significant formation of benzylic lithium occurs.

  • o-Cyclopentyl: Surprisingly robust. The steric bulk protects the benzylic position from deprotonation. Exchange is cleaner, provided t-BuLi is used to overcome the kinetic barrier of reaching the C-Br bond.

Strategic Recommendations
  • Catalyst Selection: For o-cyclopentyl substrates, abandon "standard" Pd catalysts immediately. Move directly to Dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos, RuPhos) or NHC-Pd systems (PEPPSI-IPr).

  • Solvent Effects: Use solvents that coordinate weakly (Toluene, THF) rather than strongly coordinating solvents (DMF) which can further crowd the metal center during the critical transmetallation step involving the bulky cyclopentyl group.

  • Analytical Markers: In HPLC, the o-cyclopentyl product will elute significantly later than the o-methyl analog due to increased lipophilicity (LogP difference ~1.5 units).

References
  • Mechanistic Studies on Steric Effects in Cross-Coupling

    • Title: A Universal Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and/or Sterically Hindered Arylboronic Acids.
    • Source: Barder, T. E., et al. Journal of the American Chemical Society, 2005.
    • URL:[Link]

  • Buchwald Precatalyst Protocols

    • Title: Pd-Catalyzed Cross-Coupling Reactions with Buchwald-Type Ligands.[3][4]

    • Source: Sigma-Aldrich / Merck Technical Library.
  • Lithium-Halogen Exchange Kinetics

    • Title: Lithium-Halogen Exchange vs.
    • Source:Organometallics (General Reference for o-alkyl lithi
    • URL:[Link]

Sources

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